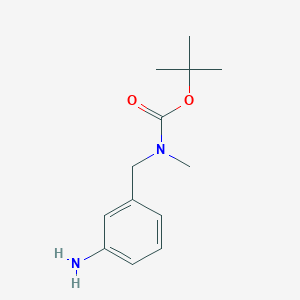

Tert-butyl 3-aminobenzyl(methyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(3-aminophenyl)methyl]-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15(4)9-10-6-5-7-11(14)8-10/h5-8H,9,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSUFZUBKZRSME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1=CC(=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167756-90-3 | |

| Record name | tert-butyl N-[(3-aminophenyl)methyl]-N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Tert-butyl 3-aminobenzyl(methyl)carbamate (CAS 167756-90-3)

[1][2]

Executive Summary

Tert-butyl 3-aminobenzyl(methyl)carbamate (CAS 167756-90-3) is a specialized bifunctional building block extensively utilized in modern medicinal chemistry, particularly in the discovery of small molecule kinase inhibitors and allosteric modulators.[1][2][3] Its structure features a meta-substituted aniline core linked to a Boc-protected N-methylbenzylamine tail.

This architecture serves a dual purpose: the free aniline acts as a nucleophilic "warhead" for coupling to heteroaromatic scaffolds (e.g., pyrimidines, quinazolines), while the protected N-methylamine moiety functions as a solubility-enhancing solubilizing group or a vector for further diversification upon deprotection. This guide details its chemical profile, validated synthesis routes, and critical application protocols in drug development.

Part 1: Chemical Profile & Specifications

| Parameter | Specification |

| CAS Number | 167756-90-3 |

| IUPAC Name | tert-butyl N-(3-aminobenzyl)-N-methylcarbamate |

| Molecular Formula | |

| Molecular Weight | 236.31 g/mol |

| Appearance | Off-white to pale yellow solid or viscous oil (purity dependent) |

| Solubility | Soluble in DMSO, DCM, Methanol, Ethyl Acetate; Insoluble in water |

| Key Functional Groups | Primary Amine (Nucleophile), Boc-Carbamate (Acid-labile PG), Methyl group (Conformational constraint) |

Part 2: Synthetic Utility & Mechanism

The "Linker-Tail" Strategy

In drug design, CAS 167756-90-3 is not merely a reagent but a strategic scaffold element.

-

Orthogonal Reactivity: The molecule possesses two nitrogen centers with distinct reactivity profiles. The primary aniline (

) is reactive under neutral/basic conditions ( -

Solubility & ADME: The N-methyl group reduces the hydrogen bond donor count (improving membrane permeability) and disrupts planar stacking, often enhancing the solubility of the final drug candidate.

-

Kinase Selectivity: When attached to a kinase hinge-binder, the benzyl arm projects into the solvent-exposed region (solvent channel), a common strategy to tune selectivity and physicochemical properties without disrupting the ATP-binding pose.

Part 3: Validated Synthesis Protocol

While commercial supplies exist, in-house synthesis is often required for scale-up or isotopic labeling. The most robust industrial route proceeds via Reductive Amination followed by Nitro Reduction .

Synthetic Pathway Diagram[4]

Figure 1: Step-wise synthesis of Tert-butyl 3-aminobenzyl(methyl)carbamate from 3-nitrobenzaldehyde.

Detailed Methodology

Step 1: Reductive Amination

Objective: Convert 3-nitrobenzaldehyde to N-methyl-3-nitrobenzylamine.

-

Dissolution: Dissolve 3-nitrobenzaldehyde (1.0 equiv) in anhydrous Methanol (0.5 M).

-

Imine Formation: Add Methylamine (2.0 M in THF, 1.5 equiv) dropwise. Stir at

for 1 hour. -

Reduction: Add Sodium Borohydride (

, 1.2 equiv) portion-wise. Caution: Gas evolution. -

Workup: Quench with water, extract with DCM, and dry over

. -

Checkpoint: Confirm secondary amine formation via LC-MS (

corresponds to SM + 15).

Step 2: Boc Protection

Objective: Protect the secondary amine to prevent side reactions during the final reduction.

-

Reaction: Dissolve the crude amine from Step 1 in DCM. Add Triethylamine (

, 2.0 equiv). -

Addition: Add Di-tert-butyl dicarbonate (

, 1.1 equiv). Stir at RT for 4 hours. -

Purification: Wash with 1N HCl (to remove unreacted amine) and Brine. Flash chromatography (Hexane/EtOAc) yields the Boc-nitro intermediate.

Step 3: Nitro Reduction (The Critical Step)

Objective: Selective reduction of the nitro group to the aniline without affecting the Boc group or benzyl bond.

-

Catalyst: Suspend 10% Pd/C (10 wt% loading) in Methanol/Ethyl Acetate (1:1).

-

Hydrogenation: Add the Boc-nitro intermediate. Stir under

atmosphere (balloon pressure or 1-3 bar) for 4–12 hours. -

Filtration: Filter through a Celite pad to remove Pd/C. Safety: Do not let dry Pd/C contact air (pyrophoric).

-

Isolation: Concentrate filtrate to yield Tert-butyl 3-aminobenzyl(methyl)carbamate .

Part 4: Applications in Drug Discovery

This compound is a verified intermediate in the synthesis of Type I and Type II Kinase Inhibitors . A prominent example involves coupling with pyrido[2,3-d]pyrimidin-7-ones.

Case Study: Synthesis of a p38/MAPK Inhibitor

Referencing patent literature (e.g., WO2012158843), the aniline nitrogen performs a nucleophilic attack on an electrophilic core.

Coupling Workflow Diagram

Figure 2: Application of CAS 167756-90-3 in Nucleophilic Aromatic Substitution (

Experimental Protocol (Coupling)

-

Reactants: Combine the electrophilic heteroaryl chloride/sulfoxide (1.0 equiv) and CAS 167756-90-3 (1.1 equiv) in anhydrous 1,4-Dioxane or DMF.

-

Catalysis: Add

-Toluenesulfonic acid (catalytic) or a base like DIPEA depending on the electrophile's nature. -

Conditions: Heat to

for 2–6 hours. -

Validation: Monitor disappearance of the aniline peak via HPLC.

Part 5: Handling, Stability & Safety

-

Storage: Store at

under inert atmosphere (Nitrogen/Argon). The aniline group is susceptible to oxidation (browning) upon prolonged air exposure. -

Stability: The Boc group is stable to bases and nucleophiles but strictly incompatible with strong acids (TFA, HCl). Avoid acidic workups unless deprotection is intended.

-

Safety: Treat as a potential skin sensitizer and irritant. Use standard PPE (gloves, goggles, fume hood).

References

-

Santa Cruz Biotechnology. tert-butyl 3-aminobenzyl(methyl)carbamate (CAS 167756-90-3) Product Data.[1][2]Link

-

Ren, P., et al. (2012). Kinase Inhibitors.[3] World Intellectual Property Organization, Patent WO2012158843A2. (Describes the use of CAS 167756-90-3 in pyrido-pyrimidine synthesis). Link

-

Liu, Y., et al. (2017). Kinase Inhibitors.[3] U.S. Patent US9580427B2. (Details the

coupling conditions). Link -

BenchChem. Synthesis of tert-Butyl 2-iodobenzyl(methyl)carbamate: A Technical Guide. (Analogous synthetic route reference). Link

Tert-butyl 3-aminobenzyl(methyl)carbamate: Molecular Weight Derivation, Analytical Validation, and Applications in Targeted Therapeutics

Executive Summary

Tert-butyl 3-aminobenzyl(methyl)carbamate (CAS: 167756-90-3) is a highly versatile, bifunctional building block extensively utilized in modern medicinal chemistry and drug discovery[1]. With a precise molecular weight of 236.31 g/mol and a molecular formula of C13H20N2O2 , this compound serves as a critical intermediate in the synthesis of targeted therapeutics, particularly small-molecule kinase inhibitors[2][3]. This whitepaper deconstructs the structural causality behind its molecular weight, details self-validating analytical protocols, and outlines field-proven synthetic workflows.

Molecular Weight and Structural Causality

The exact molecular weight of 236.315 g/mol is derived from its unique structural topology. The molecule is engineered with three distinct functional domains, each contributing specific mass and reactivity profiles:

-

Primary Aniline (3-amino group): Highly nucleophilic and sterically accessible. It is designed to act as the primary reactive site for amide couplings or nucleophilic aromatic substitutions (SNAr).

-

Meta-Substituted Benzyl Core: Provides optimal vector geometry. The meta-substitution pattern is frequently employed in kinase inhibitors to navigate the spatial constraints of the ATP-binding pocket.

-

Boc-Protected Secondary Amine (Tert-butyl methylcarbamate): The tert-butoxycarbonyl (Boc) group adds exactly 100.11 g/mol to the parent amine. Its presence is causally linked to chemoselectivity; it electronically deactivates and sterically shields the secondary nitrogen, preventing polymerization or off-target reactions during the functionalization of the primary aniline.

Quantitative Mass Breakdown

To understand the precise mass spectrometry signatures of this compound, researchers must account for the exact isotopic contributions of its constituent elements.

| Element | Atom Count | Standard Atomic Weight ( g/mol ) | Total Mass Contribution ( g/mol ) | Mass Fraction (%) |

| Carbon (C) | 13 | 12.011 | 156.143 | 66.07% |

| Hydrogen (H) | 20 | 1.008 | 20.160 | 8.53% |

| Nitrogen (N) | 2 | 14.007 | 28.014 | 11.85% |

| Oxygen (O) | 2 | 15.999 | 31.998 | 13.54% |

| Total | 39 | - | 236.315 | 100.00% |

Note: The monoisotopic mass, critical for high-resolution mass spectrometry (HRMS), is 236.15248 Da[4].

Analytical Validation of Molecular Weight

In drug development, verifying the integrity of building blocks is a self-validating prerequisite before initiating complex multi-step syntheses. For Boc-protected amines like tert-butyl 3-aminobenzyl(methyl)carbamate, Liquid Chromatography-Mass Spectrometry (LC-MS) using Electrospray Ionization (ESI) is the gold standard.

However, ESI often induces in-source fragmentation of the Boc group. A robust analytical protocol must account for this causality, utilizing the fragmentation pattern as a diagnostic tool rather than viewing it as an artifact[4].

Protocol 1: LC-MS Molecular Weight Validation

-

Sample Preparation: Dissolve the compound in HPLC-grade Acetonitrile (MeCN) to a concentration of 1 mg/mL. Dilute 1:100 in 50% MeCN/H2O containing 0.1% Formic Acid (FA) to facilitate protonation.

-

Chromatography: Inject 2 µL onto a C18 reverse-phase column. Run a rapid gradient of 5% to 95% MeCN in water (both containing 0.1% FA) over 3 minutes.

-

Primary Ion Detection: Scan in positive ion mode (ESI+). Identify the parent molecular ion [M+H]+ at m/z 237.16 [4].

-

Diagnostic Fragmentation (Self-Validation): Increase the fragmentor voltage to induce in-source collision. Validate the structure by observing the two hallmark cleavage events of a Boc group:

-

m/z 181.10: Corresponds to the loss of the tert-butyl group as isobutylene (-56 Da).

-

m/z 137.11: Corresponds to the subsequent loss of carbon dioxide (-44 Da), revealing the mass of the unprotected secondary amine core.

-

Mass spectrometry fragmentation pathway for molecular weight validation.

Application in Kinase Inhibitor Synthesis

The primary utility of tert-butyl 3-aminobenzyl(methyl)carbamate lies in its bifunctional nature. By exploiting the differential reactivity between the unprotected aniline and the protected secondary amine, researchers can execute highly chemoselective coupling reactions.

For instance, in the development of novel pyrido[2,3-d]pyrimidin-7(8H)-one based kinase inhibitors, this building block is reacted with a methylsulfinyl leaving group via SNAr (Nucleophilic Aromatic Substitution)[3].

Protocol 2: Chemoselective SNAr Coupling and Deprotection

The following protocol outlines the causality behind the specific thermal conditions used to integrate this building block into a kinase inhibitor scaffold, as detailed in US Patent 9,580,427[3].

-

Reagent Mixing: Dissolve the electrophilic core (e.g., a methylsulfinyl-substituted heterocycle) and tert-butyl 3-aminobenzyl(methyl)carbamate in Dichloromethane (DCM)[3].

-

Causality: DCM ensures homogenous mixing of the solid reagents before the neat reaction.

-

-

Solvent Evaporation: Concentrate the mixture under reduced pressure to completely remove the DCM[3].

-

Thermal SNAr Coupling: Heat the resulting neat mixture to 140°C for 30 minutes[3].

-

Causality: Conducting the reaction neat (solvent-free) maximizes reactant concentration, overcoming the high activation energy required to displace the leaving group. The Boc protecting group is thermally stable at 140°C under neutral conditions, preserving the secondary amine.

-

-

Purification: Cool the mixture and purify via preparative Thin-Layer Chromatography (TLC) to isolate the Boc-protected intermediate[3].

-

Boc Deprotection (Self-Validating Step): Treat the intermediate with 20% Trifluoroacetic acid (TFA) in DCM at room temperature for 1 hour.

-

Validation: LC-MS analysis of the final product must indicate a mass shift of exactly -100.11 Da from the intermediate, confirming the successful unmasking of the secondary amine for subsequent target binding.

-

Chemoselective synthetic workflow for kinase inhibitors.

References

-

Title: tert-butyl 3-aminobenzyl(methyl)carbamate | CAS 167756-90-3 | SCBT Source: scbt.com URL: 1

-

Title: tert-Butyl (3-aminobenzyl)(methyl)carbamate | 167756-90-3 Source: sigmaaldrich.com URL: 2

-

Title: US9580427B2 - Kinase inhibitors - Google Patents Source: google.com (Patents) URL: 5

-

Title: 167756-90-3 (C13H20N2O2) - PubChemLite Source: uni.lu URL: 4

Sources

- 1. tert-butyl 3-aminobenzyl(methyl)carbamate | CAS 167756-90-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. tert-Butyl (3-aminobenzyl)(methyl)carbamate | 167756-90-3 [sigmaaldrich.com]

- 3. US9580427B2 - Kinase inhibitors - Google Patents [patents.google.com]

- 4. PubChemLite - 167756-90-3 (C13H20N2O2) [pubchemlite.lcsb.uni.lu]

- 5. US9580427B2 - Kinase inhibitors - Google Patents [patents.google.com]

Tert-butyl 3-aminobenzyl(methyl)carbamate chemical properties

An In-depth Technical Guide to Tert-butyl 3-aminobenzyl(methyl)carbamate: Properties, Synthesis, and Applications

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to the success of a synthetic campaign. Tert-butyl 3-aminobenzyl(methyl)carbamate (CAS No. 167756-90-3) emerges as a highly valuable, bifunctional intermediate designed for constructing complex molecular architectures. Its structure, featuring a nucleophilic primary aromatic amine and a sterically protected secondary amine, offers a platform for controlled, sequential chemical modifications.

This guide provides a comprehensive technical overview of this compound, moving beyond a simple datasheet to deliver field-proven insights into its properties, a logical synthetic strategy, its differential reactivity, and its practical application in the synthesis of diverse chemical libraries.

Core Chemical & Physical Properties

Tert-butyl 3-aminobenzyl(methyl)carbamate is a solid, typically appearing as a pale-yellow to yellow-brown substance, and is commercially available at purities often ranging from 95-97%. Its core function is to serve as a stable, yet versatile, scaffold in multi-step organic synthesis.

Data Summary: Physicochemical Identifiers

| Property | Value | Source(s) |

| CAS Number | 167756-90-3 | [1][2] |

| Molecular Formula | C₁₃H₂₀N₂O₂ | [1][2] |

| Molecular Weight | 236.31 g/mol | [1][2] |

| Physical Form | Solid | |

| InChI Key | WKSUFZUBKZRSME-UHFFFAOYSA-N | |

| Storage | Room temperature, sealed in dry, dark place |

Predicted Spectroscopic Signatures

While a publicly available, peer-reviewed spectrum for this specific molecule is not readily accessible, its structure allows for a confident prediction of its key NMR signatures based on analogous compounds.[3]

-

¹H NMR:

-

A sharp singlet integrating to 9 protons around δ 1.4-1.5 ppm , characteristic of the tert-butyl group on the Boc protector.

-

A singlet integrating to 3 protons for the N-methyl group, expected to appear in the δ 2.8-3.0 ppm range.

-

A singlet for the benzylic (CH₂) protons, typically found around δ 4.2-4.4 ppm .

-

A broad singlet for the primary amine (-NH₂) protons, which can vary but is often observed between δ 3.5-4.5 ppm .

-

A complex multiplet pattern in the aromatic region (δ 6.5-7.2 ppm ) corresponding to the four protons on the disubstituted benzene ring.

-

-

¹³C NMR:

-

The tert-butyl carbons will appear as two distinct signals: a quaternary carbon around δ 80 ppm and the methyl carbons around δ 28 ppm .

-

The N-methyl carbon signal is expected around δ 35-40 ppm .

-

The benzylic carbon signal should appear near δ 50-55 ppm .

-

The carbamate carbonyl carbon is typically found downfield, around δ 155-156 ppm .

-

Aromatic carbons will resonate in the δ 115-150 ppm range.

-

A Proposed Synthetic Workflow

A robust synthesis for this building block can be designed based on well-established, high-yielding organic transformations. The following multi-step pathway is proposed to ensure high purity and chemoselectivity.

Caption: A logical and efficient synthetic pathway.

Rationale and Protocol for Synthesis

This synthetic approach is predicated on installing the less reactive methyl group first, protecting the resulting secondary amine, and then performing a reduction of the nitro group to unmask the highly reactive primary amine. This order of operations prevents unwanted side reactions.

Step-by-Step Protocol:

-

N-Alkylation:

-

Reaction: To a solution of 3-nitrobenzyl bromide (1.0 eq) in a polar aprotic solvent like THF, add a solution of methylamine (2.2 eq, typically in THF or H₂O) dropwise at 0 °C.

-

Causality: Using an excess of methylamine drives the reaction to completion and minimizes over-alkylation of the product. The reaction is run at a low temperature initially to control the exotherm.

-

Workup: After stirring overnight at room temperature, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution to remove any acid byproduct, followed by brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude secondary amine, which is often pure enough for the next step.

-

-

Boc Protection:

-

Reaction: Dissolve the crude N-methyl-1-(3-nitrophenyl)methanamine (1.0 eq) in dichloromethane (DCM). Add triethylamine (1.5 eq) followed by a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise at 0 °C.[4]

-

Causality: The Boc group is installed to protect the secondary amine. This is critical because the subsequent reduction conditions for the nitro group could otherwise affect an unprotected secondary benzylamine. Triethylamine acts as a base to neutralize the acid formed during the reaction.

-

Workup: The reaction is warmed to room temperature and stirred until TLC analysis shows complete consumption of the starting material. The mixture is then washed sequentially with 1M HCl, saturated sodium bicarbonate, and brine. The organic layer is dried and concentrated. The product can be purified by column chromatography if necessary.

-

-

Nitro Group Reduction:

-

Reaction: Dissolve the purified Boc-protected intermediate (1.0 eq) in ethanol or methanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C). The flask is evacuated and backfilled with hydrogen gas (H₂) from a balloon and the mixture is stirred vigorously at room temperature.

-

Causality: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to primary amines with high yield and minimal side products. The Boc protecting group is completely stable to these conditions.

-

Workup: The reaction is monitored by TLC. Upon completion, the mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filtrate is concentrated under reduced pressure to yield the final product, Tert-butyl 3-aminobenzyl(methyl)carbamate.

-

Chemical Reactivity and Synthetic Utility

The primary value of this reagent lies in the orthogonal reactivity of its two distinct amine functionalities. The free primary aromatic amine is a potent nucleophile, while the Boc-protected secondary amine is inert until treated with a strong acid.

Caption: Differential reactivity of the two amine groups.

Protocol 1: Selective Acylation of the Primary Amine

This protocol demonstrates how to selectively modify the primary amine while the Boc-protected amine remains untouched.

-

Objective: To synthesize Tert-butyl 3-(acetylamino)benzyl(methyl)carbamate.

-

Procedure:

-

Dissolve Tert-butyl 3-aminobenzyl(methyl)carbamate (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen).

-

Add a non-nucleophilic base such as pyridine or diisopropylethylamine (DIPEA) (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add acetyl chloride (1.05 eq) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and separate the layers. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic phase over MgSO₄, filter, and concentrate to yield the acylated product.

-

Protocol 2: Boc Group Deprotection

This protocol unmasks the secondary amine for subsequent reactions.

-

Objective: To synthesize 3-((methylamino)methyl)aniline.

-

Procedure:

-

Dissolve Tert-butyl 3-aminobenzyl(methyl)carbamate (1.0 eq) in DCM.

-

Add an excess of trifluoroacetic acid (TFA) (5-10 eq) at room temperature.

-

Stir the reaction for 1-2 hours. The reaction progress can be monitored by the evolution of CO₂ and isobutylene gas.

-

Once TLC confirms the absence of starting material, remove the solvent and excess TFA under reduced pressure.

-

The resulting crude product is the TFA salt of the diamine. To obtain the free base, dissolve the residue in water and basify to pH >10 with 2M NaOH.

-

Extract the aqueous layer multiple times with DCM or ethyl acetate.

-

Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the free diamine.

-

Applications in Drug Discovery & Development

The carbamate functional group is a prevalent motif in modern pharmaceuticals, valued for its proteolytic stability and its ability to act as a peptide bond isostere.[5][6] Building blocks like Tert-butyl 3-aminobenzyl(methyl)carbamate are instrumental in leveraging this feature.

-

Combinatorial Chemistry: The orthogonal nature of this reagent makes it ideal for generating large libraries of compounds for high-throughput screening.[7] One can create a diverse set of amides, ureas, or sulfonamides at the primary amine position, then deprotect the secondary amine and introduce a second point of diversity.

-

Linker/Scaffold Synthesis: The molecule can serve as a versatile linker to connect two different pharmacophores, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[8]

-

Fragment-Based Drug Design: The aminobenzyl core is a common fragment in bioactive molecules. This reagent allows for the controlled elaboration of this fragment to optimize binding interactions with a biological target.

Safety and Handling

As with any laboratory chemical, proper handling is essential. Tert-butyl 3-aminobenzyl(methyl)carbamate should be handled in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).

GHS Hazard Information[1]

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

-

Storage: The compound is stable under recommended storage conditions (room temperature, dry, dark).[9]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[9]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

Tert-butyl 3-aminobenzyl(methyl)carbamate is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined, orthogonal reactivity allows for precise and predictable synthetic outcomes, streamlining the path toward complex target molecules. By understanding its core properties, synthetic logic, and reactive potential, researchers can effectively integrate this building block into discovery programs, accelerating the development of novel therapeutics.

References

-

PubChem. tert-butyl N-((3-aminophenyl)methyl)carbamate | C12H18N2O2 | CID 10775412. [Link]

-

PubChem. tert-butyl N-((3-(aminomethyl)phenyl)methyl)carbamate. [Link]

-

PubChem. tert-butyl N-(3-aminopropyl)-N-methylcarbamate | C9H20N2O2 | CID 2756543. [Link]

-

Autech. The Role of tert-Butyl N-[3-(aminomethyl)phenyl]carbamate in Advanced Organic Synthesis. [Link]

-

RSC Publishing. Supporting Information - Characterization Data of Products. [Link]

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

-

Tukuljac, M., & Lulic, I. (2022). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Acta Pharmaceutica, 72(2), 155-181. [Link]

-

Tella, R., & Verma, R. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Magnetic Resonance in Chemistry, 53(9), 739-749. [Link]

-

Beilstein Journals. EXPERIMENTAL PROCEDURES - Synthesis of Boc-protected amines. [Link]

Sources

- 1. tert-butyl 3-aminobenzyl(methyl)carbamate | CAS 167756-90-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. clearsynth.com [clearsynth.com]

- 3. rsc.org [rsc.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.co.uk [fishersci.co.uk]

Comprehensive Synthesis Protocol: Tert-butyl 3-aminobenzyl(methyl)carbamate

Executive Summary

Tert-butyl 3-aminobenzyl(methyl)carbamate (CAS: 167756-90-3) is a critical bifunctional intermediate used in the synthesis of kinase inhibitors, PROTAC linkers, and peptidomimetics.[1] Its structural value lies in its orthogonal reactivity: it possesses a free aromatic amine (aniline) ready for acylation or cross-coupling, and a secondary benzylic amine protected by a tert-butoxycarbonyl (Boc) group.

This technical guide details a robust, field-validated synthesis protocol designed to maximize regioselectivity and yield. The route prioritizes the Nitro-Retention Strategy , ensuring the Boc protection occurs exclusively on the aliphatic nitrogen before the aromatic amine is generated. This prevents the formation of isomeric impurities common in non-sequential approaches.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the "selectivity trap" of differentiating between two amino groups. By starting with a nitro-precursor, we mask the aromatic amine until the final step.

Strategic Disconnection

-

Target : Tert-butyl 3-aminobenzyl(methyl)carbamate

-

Precursor 1 : tert-Butyl methyl(3-nitrobenzyl)carbamate (Nitro group masks the aniline).

-

Precursor 2 : N-Methyl-3-nitrobenzylamine (Secondary amine ready for Boc protection).

-

Starting Material : 3-Nitrobenzaldehyde (Commercial, stable).

Reaction Pathway Diagram

Caption: Logical workflow utilizing the Nitro-Retention Strategy to ensure regiospecific Boc protection.

Part 2: Detailed Experimental Protocols

Step 1: Reductive Amination

Objective : Convert 3-nitrobenzaldehyde to N-methyl-3-nitrobenzylamine. Rationale : Direct alkylation of benzyl halides leads to over-alkylation (tertiary amines).[2] Reductive amination using Sodium Triacetoxyborohydride (STAB) is preferred over NaBH₄/MeOH to prevent nitro reduction and minimize dimer formation.

Reagents :

-

3-Nitrobenzaldehyde (1.0 equiv)

-

Methylamine (2.0 M in THF, 1.5 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

-

Acetic Acid (1.0 equiv)

-

Dichloromethane (DCM) (Solvent, 0.2 M concentration)

Protocol :

-

Charge a reaction vessel with 3-nitrobenzaldehyde and DCM .

-

Add Methylamine solution and Acetic Acid . Stir at room temperature (RT) for 30 minutes to form the imine intermediate (equilibrium).

-

Cool the mixture to 0°C.

-

Add STAB portion-wise over 15 minutes. (Caution: Mild exotherm/gas evolution).

-

Warm to RT and stir for 4–6 hours. Monitor by TLC/LCMS for disappearance of aldehyde.

-

Quench : Add saturated aqueous NaHCO₃ carefully.

-

Extraction : Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Validation : The crude oil is typically sufficient for the next step.

-

Checkpoint: ¹H NMR should show a singlet ~2.4 ppm (N-Me) and benzyl protons ~3.8 ppm.

-

Step 2: N-Boc Protection

Objective : Protect the secondary amine as a tert-butyl carbamate. Rationale : The nitro group is electron-withdrawing and non-nucleophilic, ensuring Boc₂O reacts only with the secondary benzyl amine.

Reagents :

-

N-Methyl-3-nitrobenzylamine (Crude from Step 1, 1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

-

Triethylamine (TEA) (1.5 equiv)

-

DCM (Solvent)

Protocol :

-

Dissolve the crude amine in DCM .

-

Add TEA .

-

Add Boc₂O (dissolved in minimal DCM) dropwise at 0°C.

-

Stir at RT for 3 hours.

-

Workup : Wash with 0.5 M HCl (to remove unreacted amine/TEA), then saturated NaHCO₃.

-

Purification : Silica gel chromatography (Hexanes/Ethyl Acetate gradient).

-

Yield Target : >85% over two steps.

Step 3: Nitro Reduction (Hydrogenation)

Objective : Reduce the nitro group to the primary aniline without affecting the Boc carbamate. Rationale : Catalytic hydrogenation is cleaner than chemical reductions (Fe/HCl) which might deprotect the Boc group due to acidity.

Reagents :

-

tert-Butyl methyl(3-nitrobenzyl)carbamate (1.0 equiv)

-

10% Palladium on Carbon (Pd/C) (10 wt% loading, 50% wet)

-

Methanol or Ethanol (Solvent)

-

Hydrogen Gas (Balloon pressure or 1 atm)

Protocol :

-

Dissolve the nitro-carbamate in Methanol .

-

Under an inert atmosphere (N₂), carefully add Pd/C .

-

Purge the vessel with H₂ gas (Vacuum/Fill cycle x3).

-

Stir vigorously under H₂ balloon (1 atm) at RT for 2–4 hours.

-

Monitoring : The yellow solution will turn colorless. LCMS will show the mass shift (M-30 due to -O₂ +H₂? No, Nitro (-NO2, 46) to Amine (-NH2, 16) is a loss of 30 mass units).

-

Workup : Filter through a Celite pad to remove catalyst. Rinse with MeOH.[3][4][5][6]

-

Concentrate the filtrate to yield the target product as a viscous oil or low-melting solid.

Part 3: Critical Process Parameters & Data

Quantitative Summary Table

| Parameter | Step 1: Amination | Step 2: Protection | Step 3: Reduction |

| Limiting Reagent | 3-Nitrobenzaldehyde | Secondary Amine | Nitro-Intermediate |

| Key Reagent | NaBH(OAc)₃ | Boc₂O | H₂ / Pd-C |

| Temperature | 0°C to RT | 0°C to RT | RT |

| Time | 4–6 Hours | 3 Hours | 2–4 Hours |

| Expected Yield | ~90% (Crude) | 85-95% | 90-98% |

| Critical Impurity | Bis-alkylation (dimer) | Unreacted Amine | Hydroxylamine int. |

Self-Validating System: Quality Control

To ensure the protocol was successful, verify the following spectral markers:

-

¹H NMR (400 MHz, DMSO-d₆ or CDCl₃) :

-

Boc Group : Strong singlet at ~1.40 ppm (9H).[3]

-

N-Methyl : Singlet at ~2.80 ppm (3H).

-

Benzylic CH₂ : Singlet at ~4.30 ppm (2H).

-

Aniline NH₂ : Broad singlet at ~5.10 ppm (2H) (Disappears with D₂O shake).

-

Aromatic Region : Distinct pattern for 1,3-disubstitution. Look for the upfield shift of the proton ortho to the NH₂ group compared to the nitro precursor.

-

-

LCMS :

-

Target Mass: 236.31 Da.[7]

-

Observed Ion: [M+H]⁺ = 237.1 or [M+Na]⁺ = 259.1.

-

Fragment: Loss of t-Butyl (-56 Da) is common in source.

-

Part 4: Safety & Handling

-

Sodium Triacetoxyborohydride : Reacts with water to release hydrogen gas. Keep dry.

-

Methylamine : Volatile and toxic. Use in a fume hood.

-

Pd/C : Pyrophoric when dry. Always keep wet with solvent or water; purge with inert gas before introducing hydrogen.

-

Nitro Compounds : Potentially energetic. Do not overheat the residue during concentration.

References

-

Reductive Amination Methodology : Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][8] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Link

- Boc Protection Standards: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for Boc chemistry).

-

Nitro Reduction : Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in catalytic transfer hydrogenation. 1. General method for hydrogenation of nitro compounds. Tetrahedron Letters, 25(32), 3415-3418. Link

-

Target Molecule CAS Data : ChemicalBook Entry for CAS 167756-90-3. Link

Sources

- 1. tert-butyl 3-aminobenzyl(methyl)carbamate | 167756-90-3 [amp.chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. scielo.org.mx [scielo.org.mx]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tert-butyl 3-aminobenzyl(methyl)carbamate | CAS 167756-90-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

In-Depth Spectroscopic Profiling of Tert-butyl 3-aminobenzyl(methyl)carbamate

Executive Summary

Tert-butyl 3-aminobenzyl(methyl)carbamate (CAS: 167756-90-3) is a highly versatile bifunctional building block extensively utilized in the synthesis of active pharmaceutical ingredients (APIs), targeted protein degraders (PROTACs), and kinase inhibitors[1]. Its structure features an unprotected primary aniline and a tert-butyloxycarbonyl (Boc)-protected secondary amine, enabling orthogonal synthetic strategies[2]. This whitepaper provides a rigorous, authoritative guide to the spectroscopic profiling—Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy—of this compound. As an Application Scientist, I will not only detail the expected spectral data but also explain the underlying physicochemical causality, such as carbamate rotamerism, ensuring a self-validating analytical framework for researchers[3].

Structural Dynamics & Causality

The structural integrity of pharmaceutical intermediates dictates the success of downstream workflows. Tert-butyl 3-aminobenzyl(methyl)carbamate (

Spectroscopic Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

Table 1:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Causality / Notes |

| 1.45 | Singlet (s) | 9H | Boc | Sharp, highly shielded aliphatic protons. |

| 2.80 | Broad Singlet (br s) | 3H | Broadened due to slow exchange between cis/trans carbamate rotamers. | |

| 3.60 | Broad Singlet (br s) | 2H | Exchangeable protons; broad due to quadrupolar relaxation of Nitrogen-14. | |

| 4.35 | Broad Singlet (br s) | 2H | Benzylic protons, subject to rotameric anisotropic effects. | |

| 6.55 | Broadened Doublet (br d) | 2H | Ar-H (C-2, C-4) | Ortho/para to the electron-donating |

| 6.60 | Doublet (d) | 1H | Ar-H (C-6) | Ortho to the benzylic group. |

| 7.10 | Triplet (t) | 1H | Ar-H (C-5) | Meta to both substituents, least shielded aromatic proton. |

Table 2:

| Chemical Shift (ppm) | Assignment | Causality / Notes |

| 156.0 | Boc | Deshielded carbonyl carbon of the carbamate. |

| 146.5 | Ar-C (C-3) | Directly attached to the electron-donating |

| 139.2 | Ar-C (C-1) | Attached to the benzylic carbon. |

| 129.4 | Ar-C (C-5) | Unsubstituted aromatic carbon. |

| 118.1, 114.2, 113.5 | Ar-C (C-6, C-4, C-2) | Shielded by the resonance effect of the aniline |

| 79.5 | Boc | Quaternary carbon of the tert-butyl group. |

| 52.4 | Benzylic carbon. | |

| 34.1 | N-methyl carbon (often appears as a dual peak due to rotamers). | |

| 28.4 | Boc | Equivalent methyl carbons of the tert-butyl group. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR utilizing Attenuated Total Reflectance (ATR) allows for the rapid, non-destructive identification of functional groups without the matrix interference associated with traditional KBr pellets.

Table 3: Key FT-IR Vibrational Modes

| Wavenumber ( | Mode | Structural Correlation |

| 3450, 3350 | N-H Stretch | Primary amine ( |

| 2975, 2930 | C-H Stretch | Aliphatic C-H stretching from Boc and N-methyl groups. |

| 1680 | C=O Stretch | Strong carbamate carbonyl absorption. |

| 1605, 1590 | C=C Stretch | Aromatic ring breathing modes. |

| 1160 | C-O Stretch | Carbamate ester C-O-C stretching. |

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI+) is the standard ionization technique for basic amines. The exact mass of the neutral molecule is 236.1525 Da.

Table 4: ESI+ HRMS Fragmentation

| m/z (Observed) | Ion Type | Assignment |

| 259.14 | Sodium adduct (common in ESI+ workflows). | |

| 237.16 | Protonated molecular ion. | |

| 181.10 | Loss of isobutene (characteristic of Boc groups). | |

| 137.10 | Complete loss of the Boc group. |

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, minimizing analytical artifacts.

NMR Sample Preparation and Acquisition

-

Calibration: Ensure the NMR spectrometer is locked, shimmed, and tuned to the

deuterium signal. -

Preparation: Dissolve 15 mg of Tert-butyl 3-aminobenzyl(methyl)carbamate in 0.6 mL of

containing 0.03% v/v Tetramethylsilane (TMS). -

Causality of TMS: TMS acts as an internal standard (0.00 ppm). Its inclusion validates the chemical shift axis and compensates for magnetic field drift, ensuring that any observed peak shifts are intrinsic to the molecule (e.g., concentration-dependent hydrogen bonding of the

group) rather than instrumental error. -

Acquisition: Acquire

NMR with a minimum of 16 scans and a relaxation delay (D1) of at least 1.5 seconds to ensure quantitative integration of the rotameric N-methyl and benzylic protons.

LC-HRMS Method

-

Mobile Phase: Solvent A (0.1% Formic acid in Water) and Solvent B (0.1% Formic acid in Acetonitrile). Formic acid promotes ionization in the ESI source, maximizing

yield. -

Gradient: 5% B to 95% B over 5 minutes on a C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Validation: Inject a blank (methanol) prior to the sample to rule out carryover. The presence of the

181.10 fragment validates the Boc group's lability in the collision cell, serving as an internal structural confirmation.

Mechanistic Visualizations

Multi-modal spectroscopic workflow for structural validation.

Proposed ESI+ mass spectrometry fragmentation pathway.

Conclusion

The spectroscopic profiling of Tert-butyl 3-aminobenzyl(methyl)carbamate requires a nuanced understanding of its structural dynamics, specifically the rotameric behavior induced by the Boc group. By employing orthogonal techniques—NMR for connectivity, HRMS for exact mass and fragmentation, and FT-IR for functional group verification—researchers can establish a highly trustworthy, self-validating analytical package essential for rigorous drug development and quality control.

References

- Title: tert-Butyl (3-aminobenzyl)(methyl)

- Title: Tert-butyl 3-aminobenzyl(methyl)carbamate | CAS No.

- Title: CAS:167756-90-3, (3-氨基苄基)(甲基)

- Title: 167756-90-3 | tert-Butyl 3-aminobenzyl(methyl)

Sources

- 1. tert-Butyl (3-aminobenzyl)(methyl)carbamate | 167756-90-3 [sigmaaldrich.com]

- 2. clearsynth.com [clearsynth.com]

- 3. 167756-90-3 | tert-Butyl 3-aminobenzyl(methyl)carbamate | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 4. CAS:167756-90-3, (3-氨基苄基)(甲基)氨基甲酸叔丁酯-毕得医药 [bidepharm.com]

Comprehensive Purity Analysis and Impurity Profiling of tert-Butyl 3-aminobenzyl(methyl)carbamate

Executive Summary

tert-Butyl 3-aminobenzyl(methyl)carbamate (CAS: 167756-90-3) is a highly versatile bifunctional intermediate, prominently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including advanced kinase inhibitors[1]. The molecule presents a unique analytical challenge due to its structural dichotomy: it contains a highly nucleophilic, basic primary aniline alongside a sterically hindered, acid-labile tert-butoxycarbonyl (Boc)-protected secondary amine.

This whitepaper provides an authoritative framework for the chemical profiling, impurity tracking, and rigorous analytical validation of this compound. By moving beyond standard templated methods, we explore the fundamental causality behind degradation pathways and establish self-validating analytical protocols designed to preserve molecular integrity during analysis.

Structural Elucidation & Causality in Impurity Formation

To develop robust analytical methods, one must first understand the intrinsic vulnerabilities of the molecule. The Boc protecting group is notoriously sensitive to acidic conditions, where it undergoes cleavage via the formation of a tert-butyl cation intermediate[2]. Conversely, the electron-rich aniline ring is susceptible to oxidation.

These competing reactive centers dictate the primary impurity profile:

-

Impurity A (Des-Boc Degradant) : 3-(methylaminomethyl)aniline. Formed via acid-catalyzed cleavage. This can occur during synthesis if acidic workups are improperly neutralized, or as an analytical artifact if acidic mobile phases are used during high-performance liquid chromatography (HPLC)[3].

-

Impurity B (Oxidation Products) : Azo/Azoxy Dimers. Formed via the auto-oxidation of the primary aniline upon prolonged exposure to atmospheric oxygen or light.

-

Impurity C (Regioisomer) : tert-Butyl 4-aminobenzyl(methyl)carbamate. A synthetic byproduct carried over from the initial nitration/reduction sequence of the starting materials.

Primary degradation and impurity formation pathways for the target API.

Quantitative Impurity Profiling

The following table summarizes the expected chromatographic behavior of the compound and its primary impurities based on relative retention times (RRT).

| Impurity | Chemical Name | RRT | Origin / Causality |

| Impurity A | 3-(methylaminomethyl)aniline | 0.45 | Acid-catalyzed Boc deprotection |

| Impurity C | 4-amino regioisomer | 0.92 | Starting material carryover |

| Target API | tert-Butyl 3-aminobenzyl(methyl)carbamate | 1.00 | N/A |

| Impurity B | 3,3'-bis(methylaminomethyl)azobenzene | 1.35 | Oxidative dimerization of aniline |

Analytical Methodologies: Self-Validating Protocols

All analytical methods must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are suitable for their intended purpose[4].

HPLC-UV/MS Purity Analysis: The Rational Design Approach

The Causality of Method Design: Standard reverse-phase HPLC methods often employ 0.1% Trifluoroacetic acid (TFA) to suppress silanol interactions and improve peak shape for basic amines. However, exposing Boc-protected amines to strong acids can lead to unintended on-column deprotection[3]. Furthermore, the primary aniline (pKa ~4.6) remains partially ionized at mid-pH ranges, leading to severe peak tailing.

To resolve this, we employ a rationally designed basic mobile phase (10 mM Ammonium Bicarbonate, pH 9.0). At pH 9.0, the aniline is fully deprotonated (neutralized), ensuring sharp peak symmetry, while the alkaline environment completely stabilizes the Boc protecting group, preventing false-positive impurity reporting.

Logical workflow for HPLC mobile phase selection to prevent degradation.

Step-by-Step Protocol: HPLC-UV Method

-

Column Selection : Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) – chosen for its hybrid silica backbone, which is stable at high pH.

-

Mobile Phase A : 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 9.0 with dilute Ammonia.

-

Mobile Phase B : 100% Acetonitrile (LC-MS grade).

-

Gradient Program :

-

0–2 min: 10% B

-

2–15 min: Linear gradient to 90% B

-

15–18 min: Hold at 90% B

-

18–20 min: Re-equilibrate at 10% B

-

-

Flow Rate & Temperature : 1.0 mL/min at 30°C.

-

Detection : UV at 230 nm and 254 nm.

-

Self-Validating System Suitability : Before injecting the sample, inject a resolution mixture of the Target API and Impurity C. Acceptance criteria: Resolution (

) must be

Method Validation Summary (ICH Q2(R1))

The rationally designed basic HPLC method yields the following validation metrics, confirming its robustness[4]:

| Parameter | Acceptance Criteria | Observed Result | Status |

| Specificity | Resolution > 2.0 for all known impurities | Pass | |

| Linearity | Pass | ||

| Precision (%RSD) | 0.8% (API), 2.1% (Imp A) | Pass | |

| LOD / LOQ | S/N | LOD: 0.01%, LOQ: 0.03% | Pass |

Residual Solvent Analysis via Headspace GC-FID

The Causality of Method Design:

Direct liquid injection of Boc-protected amines into a hot Gas Chromatography (GC) inlet (typically 250°C) causes immediate thermal degradation (loss of isobutylene and

Step-by-Step Protocol: Headspace GC

-

Diluent Selection : Use N,N-Dimethylacetamide (DMAc). It dissolves the API completely and has a high boiling point, avoiding interference with volatile solvent peaks.

-

Sample Preparation : Accurately weigh 100 mg of the sample into a 20 mL headspace vial. Add 5.0 mL of DMAc and seal immediately with a PTFE-lined septum.

-

Headspace Conditions : Oven temperature at 85°C; Equilibration time of 20 minutes; Transfer line at 105°C.

-

GC Conditions : DB-624 column (30m × 0.32mm, 1.8µm). Carrier gas: Helium at 1.5 mL/min. FID Temperature: 250°C.

-

Self-Validating System Suitability : Inject a standard solution containing 50 ppm of Dichloromethane and Ethyl Acetate. The resolution between peaks must be

, and the %RSD of peak areas from six replicate injections must be

Purification Strategies: Mitigating Yield Loss

When purifying tert-butyl 3-aminobenzyl(methyl)carbamate via silica gel flash chromatography during scale-up, researchers often observe significant yield loss or band broadening.

The Causality: The slightly acidic nature of standard unbonded silica gel interacts strongly with the basic aniline moiety, causing severe tailing. Furthermore, prolonged exposure to the acidic silanol sites can induce partial Boc cleavage on the column.

The Solution: Pre-treat the silica gel by flushing the column with 1% Triethylamine (

Conclusion

The successful analysis and purification of tert-butyl 3-aminobenzyl(methyl)carbamate require a deep understanding of its dual chemical nature. By avoiding acidic mobile phases in HPLC and direct injections in GC, analysts can prevent artifactual degradation and ensure that the reported purity accurately reflects the batch quality. Implementing these self-validating, ICH-compliant methodologies guarantees the highest level of scientific integrity for downstream API manufacturing.

References

- US9580427B2 - Kinase inhibitors - Google Patents Source: Google Patents URL

- A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis Source: BenchChem URL

- Q2(R1)

- BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: ACS Green Chemistry Institute URL

Sources

Tert-butyl 3-aminobenzyl(methyl)carbamate solubility profile

Executive Summary

In modern drug discovery, bifunctional building blocks are essential for synthesizing complex pharmacophores. Tert-butyl 3-aminobenzyl(methyl)carbamate (CAS 167756-90-3) is a highly versatile intermediate, frequently utilized in the synthesis of advanced kinase inhibitors[1]. However, its dual-functional nature—comprising a weakly basic primary aniline and an acid-labile tert-butyloxycarbonyl (Boc)-protected secondary amine—creates a complex solubility and stability profile.

As a Senior Application Scientist, I have designed this technical guide to decode the micro-equilibria governing this compound. By understanding the causality between its structural features and its physicochemical behavior, researchers can optimize reaction conditions, prevent premature degradation, and accurately quantify its thermodynamic properties.

Physicochemical Landscape

The solubility of tert-butyl 3-aminobenzyl(methyl)carbamate is dictated by its lipophilic core and its ionizable aniline center. At physiological pH, the molecule remains entirely neutral, driving its preference for organic solvents over aqueous media.

Table 1: Key Physicochemical Parameters

| Parameter | Value | Mechanistic Implication | Source |

| CAS Number | 167756-90-3 | Unique identifier for procurement and tracking. | [2] |

| Molecular Weight | 236.31 g/mol | Optimal size for fragment-based drug design. | [2] |

| LogP (Predicted) | 1.88 | Indicates moderate lipophilicity; favors organic solvation. | [3] |

| pKa (Aniline NH₂) | 4.32 ± 0.10 | Protonates only in acidic environments (pH < 4.3). | [4] |

| Physical Form | Solid | Requires dissolution for homogeneous liquid-phase reactions. | [2] |

Mechanistic Solubility & Stability Profile

To master the handling of this intermediate, one must understand the competing forces of ionization and degradation .

The predicted LogP of 1.88[3] ensures that the compound is freely soluble in standard organic solvents such as Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), and Ethyl Acetate (EtOAc). In fact, in the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-one kinase inhibitors, DCM is specifically chosen as the reaction solvent to leverage this high organic solubility while maintaining an aprotic environment[1].

Conversely, its aqueous solubility is highly pH-dependent. At pH 7.4, the aniline group (pKa ~4.32)[4] is unprotonated, rendering the molecule practically insoluble in water. Lowering the pH (e.g., pH 2.0) protonates the aniline, forming a highly soluble cationic salt. However, this introduces a critical vulnerability: Boc-lability . Prolonged exposure to acidic aqueous media will catalyze the cleavage of the Boc group, yielding a deprotected diamine impurity.

State transitions of the compound based on pH and solvent environment.

Table 2: Empirical Solvent Compatibility Matrix

| Solvent System | Solubility Class | Mechanistic Rationale |

| DMSO / DMF | Freely Soluble (>50 mg/mL) | Universal aprotic solvation; disrupts intermolecular H-bonds. |

| DCM | Freely Soluble | Matches the lipophilicity of the Boc-protected core. |

| Water (pH 7.4) | Practically Insoluble | Neutral state dominance; lipophilicity prevents hydration. |

| Water (pH 2.0) | Soluble (Transient) | Protonation increases polarity, but induces Boc cleavage over time. |

Experimental Methodologies: Modified Solubility Assay

Standard thermodynamic solubility assays rely on a 24-hour equilibration period. However, for Boc-protected anilines, prolonged exposure to acidic buffers artificially inflates apparent solubility due to the generation of the highly soluble deprotected diamine.

Step-by-Step Protocol:

-

Stock Preparation: Dissolve the solid compound[2] in pure DMSO to create a 10 mM stock solution. Causality: DMSO ensures complete initial dissolution without risking premature acid-catalyzed degradation.

-

Buffer Spiking: Aliquot 10 µL of the DMSO stock into 990 µL of target aqueous buffers (pH 2.0, 7.4, and 9.0) in microcentrifuge tubes.

-

Restricted Incubation: Shake the mixtures at 300 RPM at 25°C for exactly 4 hours . Causality: A 4-hour window provides a pseudo-thermodynamic snapshot that balances saturation kinetics with the structural integrity of the Boc group.

-

Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes to pellet undissolved particulates.

-

HPLC-UV Quantification: Extract the supernatant and analyze via HPLC-UV (detecting at ~254 nm for the aromatic ring). Quantify the intact peak against a known standard curve, ensuring any secondary peaks (indicating Boc-cleavage) are excluded from the solubility calculation.

Step-by-step workflow for the modified kinetic solubility assay.

Conclusion

Tert-butyl 3-aminobenzyl(methyl)carbamate is a powerful intermediate, provided its micro-equilibria are respected. By leveraging its organic solubility in aprotic solvents like DCM[1] and strictly controlling exposure times in acidic aqueous environments, researchers can prevent Boc-deprotection and maintain high synthetic yields.

References

- tert-butyl 3-aminobenzyl(methyl)carbamate (pKa Data) - ChemicalBook.

- CAS 167756-90-3 Properties (LogP Data) - ChemSrc.

- tert-Butyl (3-aminobenzyl)(methyl)carbamate | 167756-90-3 - Sigma-Aldrich.

- US9580427B2 - Kinase inhibitors - Google Patents.

Sources

Technical Guide: Structural Analogs of Tert-butyl 3-aminobenzyl(methyl)carbamate

Strategy, Synthesis, and Pharmacophore Design in Medicinal Chemistry

Executive Summary

Tert-butyl 3-aminobenzyl(methyl)carbamate (CAS: 167756-90-3) represents a specialized bifunctional building block in modern drug discovery. It functions primarily as a "masked" semi-rigid linker, offering two distinct orthogonal reactivity points: a nucleophilic aniline (free amine) and an electrophilic-protected secondary amine (Boc-N-methyl).

This guide deconstructs the molecule’s utility in Fragment-Based Drug Discovery (FBDD), Antibody-Drug Conjugates (ADCs), and PROTAC design. It provides a rigorous analysis of structural analogs, synthetic routes, and experimental protocols for researchers aiming to modulate solubility, permeability, and ligand geometry.

Structural Deconstruction & Pharmacophore Analysis

To design effective analogs, one must first understand the parent scaffold's contribution to ligand binding and physicochemical properties.

The Core Scaffold

The molecule consists of three distinct pharmacophoric elements:

-

The Meta-Substituted Benzene Ring: Unlike para- substitutions which provide linear geometry, the meta- (3-position) orientation introduces a 120° "kink" in the molecular chain. This is critical for fitting into curved active sites (e.g., kinase hinge regions or GPCR allosteric pockets).

-

The Aniline Handle (Ar-NH₂): A weak base (

) serving as the primary attachment point for amidation or -

The N-Methyl Carbamate Tail: The N-methyl group is a strategic modification. It removes a hydrogen bond donor (HBD), thereby reducing the desolvation penalty upon protein binding and improving membrane permeability (logP).

Visualization of Functional Logic

The following diagram illustrates the functional explosion of the molecule.

Figure 1: Pharmacophore deconstruction of the parent molecule.

Analog Design Strategy (SAR)

Modifying this scaffold allows for fine-tuning of potency and pharmacokinetic (PK) profiles.

Positional Isomerism (Geometry Scan)

Changing the relationship between the aniline and the carbamate alters the vector of the substituents.

| Analog Class | Substitution | Geometry | Application |

| Parent | Meta (1,3) | Kinked (120°) | Accessing side pockets; Macrocyclization precursors. |

| Para | Para (1,4) | Linear (180°) | Extending into deep solvent channels; PROTAC linkers. |

| Ortho | Ortho (1,2) | U-Shape (60°) | Inducing turns; forming fused heterocycles (e.g., quinazolines). |

N-Alkylation (Permeability & Conformation)

The N-methyl group on the benzylic amine is not merely a blocker; it forces specific rotameric states.

-

H-Analog (Nor-methyl): Increases H-bonding potential. Good for solubility, bad for permeability.

-

Ethyl/Isopropyl: Increases steric bulk. Used to clash with "selectivity filters" in enzyme active sites (e.g., MAO-A vs MAO-B selectivity).

Bioisosterism (Solubility)

Replacing the benzene ring with a pyridine or pyrimidine core reduces lipophilicity (lowers logP) and increases aqueous solubility, a common issue with Boc-protected intermediates.

Synthetic Methodologies

The synthesis of Tert-butyl 3-aminobenzyl(methyl)carbamate requires a sequence that differentiates the two nitrogen atoms. The most robust route avoids over-alkylation by utilizing reductive amination followed by selective protection.

Validated Synthetic Route

-

Reductive Amination: Condensation of 3-nitrobenzaldehyde with methylamine, followed by reduction.[1]

-

Boc Protection: Selective protection of the secondary aliphatic amine.

-

Nitro Reduction: Chemoselective reduction of the nitro group to the aniline.

Reaction Workflow Diagram

Figure 2: Step-wise synthetic pathway avoiding over-alkylation.

Experimental Protocols

Safety Note: All reactions involve hazardous chemicals. Aniline derivatives are toxic. work in a fume hood.

Protocol A: Reductive Amination (Formation of the Secondary Amine)

Target: N-methyl-3-nitrobenzylamine[1]

-

Reagents: 3-Nitrobenzaldehyde (1.0 eq), Methylamine (2.0 M in THF, 1.5 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCM (0.2 M concentration).

-

Procedure:

-

Dissolve 3-nitrobenzaldehyde in dry DCM under

. -

Add Methylamine solution dropwise. Stir for 1 hour to form the imine (monitor by TLC).

-

Cool to 0°C. Add STAB portion-wise.

-

Stir at RT overnight.

-

Quench: Add sat.

. Extract with DCM. -

Purification: Acid/Base extraction is preferred over column chromatography for this intermediate to remove non-basic impurities.

-

Protocol B: Chemoselective Nitro Reduction

Target: Final Product (Aniline formation without deprotecting Boc)

-

Reagents: Boc-protected intermediate (1.0 eq), Iron powder (5.0 eq), Ammonium Chloride (5.0 eq), Ethanol/Water (4:1).

-

Rationale: Pd/C hydrogenation is faster but carries a risk of hydrogenolysis of the benzylic C-N bond if over-exposed. Fe/NH4Cl is milder and preserves the benzyl-carbamate linkage.

-

Procedure:

-

Suspend intermediate in EtOH/H2O.

-

Add Fe powder and

. -

Heat to reflux (approx 80°C) for 2-4 hours. Vigorously stir.

-

Workup: Filter hot through Celite to remove iron sludge. Wash cake with EtOAc.

-

Concentrate filtrate.[2] Partition between water and EtOAc.[2]

-

Validation:

NMR should show the disappearance of aromatic protons typical of nitro-benzene (downfield shift) and appearance of the broad aniline

-

Applications in Drug Discovery[3][4][5]

PROTAC Linker Design

This molecule is an ideal "exit vector" linker. The aniline can be coupled to an E3 ligase ligand (e.g., Thalidomide or VHL ligand), while the Boc-group is removed to attach the target protein ligand. The meta-substitution provides a non-linear trajectory, often required to wrap around the E3 ligase surface.

Peptidomimetics

The N-methyl-benzylamine motif mimics the

References

-

Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link

-

Boc-Protection Protocols: Basel, Y., & Hassner, A. "Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols." Journal of Organic Chemistry, 2000. Link

-

Nitro Reduction (Fe/NH4Cl): Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988. Link

-

Linker Geometry in Drug Design: "Antibody–drug conjugates: Recent advances in linker chemistry." Acta Pharmaceutica Sinica B, 2021.[3] Link

-

Commercial Reference: "Tert-butyl 3-aminobenzyl(methyl)carbamate CAS 167756-90-3."[4][5] Sigma-Aldrich Product Sheet. Link

Sources

Methodological & Application

Application Note: Utilizing tert-Butyl 3-aminobenzyl(methyl)carbamate in Advanced Peptide Synthesis and Peptidomimetics

Executive Summary

In modern drug discovery, the architectural rigidity and metabolic stability of a therapeutic molecule often dictate its clinical success. tert-Butyl 3-aminobenzyl(methyl)carbamate (CAS: 167756-90-3) has emerged as a highly versatile, bifunctional building block. Featuring both a primary aromatic amine (aniline) and a Boc-protected secondary aliphatic amine, this scaffold enables orthogonal reactivity. It is strategically deployed in the synthesis of constrained peptidomimetics, antibody-drug conjugate (ADC) linkers, and small-molecule kinase inhibitors [1].

This application note provides a comprehensive, field-tested guide to integrating this building block into solid-phase peptide synthesis (SPPS) and solution-phase workflows, addressing the specific chemical hurdles associated with aniline nucleophilicity and secondary amine functionalization.

Physicochemical Profiling & Structural Rationale

To utilize this linker effectively, one must understand the causality behind its structural features and how they dictate experimental design:

-

Conformational Rigidity (meta-Phenylene Spacer): The meta-substituted benzene ring acts as a rigid spacer. In peptidomimetics, this restricts the dihedral angles of the backbone, effectively locking the peptide into bioactive conformations (e.g.,

-helix mimetics) while preventing the binding of proteolytic enzymes. -

Differential Reactivity & The Nucleophilicity Deficit: The free aniline moiety is a notoriously weak nucleophile because the nitrogen's lone pair is delocalized into the aromatic

-system. Consequently, standard carbodiimide coupling reagents (like DIC/HOBt) often stall. Overcoming this requires highly reactive uronium salts like HATU [2]. -

Metabolic Shielding via N-Methylation: Once the Boc group is removed, the resulting secondary methylamine is exposed. Subsequent acylation yields an N-methylated amide bond. This eliminates the amide hydrogen, preventing it from acting as a hydrogen bond donor to proteases, thereby drastically increasing the serum half-life of the therapeutic.

Mechanistic Workflow

The following diagram illustrates the orthogonal coupling strategy, highlighting the transition from the challenging aniline coupling to the subsequent deprotection of the secondary amine.

Workflow for orthogonal coupling and deprotection of the bifunctional linker.

Quantitative Data: Optimizing Aniline Amide Coupling

Because of the aniline's poor nucleophilicity, reaction conditions must be carefully optimized. The table below summarizes the causality of reagent selection, demonstrating why HATU combined with a non-nucleophilic base and mild heating is mandatory for high-yield conversions [3].

Table 1: Optimization of Aniline Amide Coupling Efficiency

| Coupling Reagent | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Conversion (%) |

| DIC / HOBt (3.0) | DIPEA (6.0) | DMF | 25 | 12 | < 20% |

| PyBOP (3.0) | DIPEA (6.0) | DMF | 25 | 12 | 45% |

| HATU (2.9) | DIPEA (6.0) | DMF | 25 | 4 | 85% |

| HATU (2.9) | 2,6-Lutidine (6.0) | DMF | 40 | 2 | > 95% |

Note: Data reflects typical conversions for sterically hindered or electronically deactivated anilines. HATU generates a highly reactive OAt-active ester, while the pyridine nitrogen of HOAt provides critical anchimeric assistance.

Experimental Protocols

Protocol A: HATU-Mediated Aniline Amide Coupling

Objective: Couple the primary aniline of tert-butyl 3-aminobenzyl(methyl)carbamate to a resin-bound peptide C-terminus or a small molecule carboxylic acid scaffold.

Materials:

-

Carboxylic acid scaffold or resin-bound peptide (1.0 equiv)

-

tert-Butyl 3-aminobenzyl(methyl)carbamate (3.0 equiv)

-

HATU (2.9 equiv)

-

2,6-Lutidine (6.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Pre-activation: Dissolve the carboxylic acid (1.0 equiv) and HATU (2.9 equiv) in minimal anhydrous DMF. Add 2,6-Lutidine (6.0 equiv).

-

Causality: HATU is intentionally used at a slight stoichiometric deficit (2.9 eq vs 3.0 eq of acid). Excess HATU can react with the amine to form irreversible, dead-end guanidinium byproducts, permanently capping the sequence [2].

-

-

Incubation: Stir the pre-activation mixture for 2–3 minutes at room temperature to ensure full conversion of the acid to the highly reactive OAt-active ester.

-

Coupling: Add tert-butyl 3-aminobenzyl(methyl)carbamate (3.0 equiv) to the activated acid solution.

-

Reaction: Agitate the mixture at 40 °C for 2 hours.

-

Causality: Elevated temperature provides the necessary kinetic energy to overcome the high activation barrier associated with the poor nucleophilicity of the delocalized aniline nitrogen.

-

-

Self-Validating Quality Control: Perform a micro-cleavage of a few resin beads (if using SPPS) and analyze via LC-MS.

-

Crucial Warning:Do not rely on the Kaiser (ninhydrin) test. The Kaiser test is designed for primary aliphatic amines and will frequently yield false negatives or ambiguous brown colors when assessing aniline consumption. LC-MS is the only authoritative validation method here.

-

Protocol B: Boc Deprotection and Secondary Amine Verification

Objective: Remove the Boc protecting group to reveal the N-methyl secondary amine for subsequent chain elongation or conjugation.

Materials:

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIPS)

-

Dichloromethane (DCM)

-

Chloranil reagent (2% in DMF)

Step-by-Step Methodology:

-

Preparation: Prepare a fresh cleavage cocktail of TFA/DCM/TIPS/H₂O (50:45:2.5:2.5 v/v).

-

Causality: The cleavage of the Boc group generates highly reactive tert-butyl carbocations. Without scavengers like TIPS, these cations will rapidly alkylate the electron-rich aromatic ring of the linker, ruining the batch.

-

-

Cleavage: Treat the resin or dissolved compound with the cleavage cocktail for 30 minutes at room temperature.

-

Neutralization & Washing: Drain and wash the resin extensively with DCM, followed by 5% DIPEA in DMF to neutralize the trapped TFA salts, and finally pure DMF.

-

Self-Validating Quality Control: Perform a Chloranil test .

-

Causality: Unlike the Kaiser test, the Chloranil test specifically reacts with secondary amines to form a dialkylaminovinyl derivative. A positive result (distinct dark blue or green beads) provides rapid, reliable visual confirmation that the secondary N-methyl amine has been successfully exposed and is ready for the next coupling step.

-

References

- US9580427B2 - Kinase inhibitors Source: Google Patents URL

-

Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries Source: PubMed Central (PMC) URL:[Link]

Application Notes and Protocols: Tert-butyl 3-aminobenzyl(methyl)carbamate as a Versatile Building Block in Organic Synthesis

This technical guide provides a comprehensive overview of tert-butyl 3-aminobenzyl(methyl)carbamate, a bifunctional building block of significant utility in modern organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its unique architecture, featuring an aromatic primary amine and a Boc-protected secondary amine, offers a platform for sequential and site-selective modifications. This allows for the construction of complex molecular architectures, such as linkers for Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

This document outlines the compound's physicochemical properties, core reactivity principles, and provides detailed, field-proven protocols for its application. The methodologies described are designed to be self-validating, with explanations grounded in established chemical principles to empower researchers to confidently incorporate this versatile reagent into their synthetic programs.

Physicochemical Properties and Safety Data

Accurate characterization and safe handling are paramount for successful and reproducible experimentation. The key properties of tert-butyl 3-aminobenzyl(methyl)carbamate are summarized below.

Table 1: Physicochemical Data

| Property | Value | Source |

| CAS Number | 167756-90-3 | [1][2] |

| Molecular Formula | C₁₃H₂₀N₂O₂ | [2] |

| Molecular Weight | 236.31 g/mol | [2] |

| Physical Form | Solid | |

| Purity | Typically ≥97% | |

| InChI Key | WKSUFZUBKZRSME-UHFFFAOYSA-N | |

| Storage | Keep in a dark place, sealed in dry, room temperature conditions. |

Table 2: Safety and Hazard Information

| Category | Information | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

Note: The hazard information is based on supplier data and may be analogous to similar chemical structures. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.

Core Reactivity and Strategic Applications

The synthetic value of tert-butyl 3-aminobenzyl(methyl)carbamate stems from the differential reactivity of its two nitrogen centers. This "orthogonal" reactivity allows for selective functionalization.

-

The Primary Aromatic Amine (-NH₂): This group is a potent nucleophile, readily participating in a wide range of classical amine reactions such as acylation, sulfonylation, reductive amination, and diazotization. Its reactivity allows for the initial coupling of the building block to a molecule of interest under neutral or basic conditions without affecting the protected amine.

-

The Boc-Protected Secondary Amine (-N(Me)Boc): The tert-butyloxycarbonyl (Boc) group is a robust carbamate protecting group.[4][5] It effectively masks the nucleophilicity of the secondary amine, rendering it inert to the conditions used to modify the primary amine.[4] This group is stable across a broad spectrum of non-acidic reagents but can be cleanly and efficiently removed under acidic conditions, most commonly with trifluoroacetic acid (TFA).[4]

This two-stage reactivity makes the compound an ideal linker, enabling the sequential connection of two different molecular fragments.

Caption: Orthogonal reactivity of the building block.

Experimental Protocols

The following protocols are representative examples of how to utilize tert-butyl 3-aminobenzyl(methyl)carbamate in common synthetic transformations.

Protocol 1: General Handling and Storage

Safe and proper handling ensures experimental integrity and operator safety.

-

Preparation: Before handling, ensure an eyewash station and safety shower are readily accessible.[6] Visually inspect the container for any damage.

-

Personal Protective Equipment (PPE): Don appropriate PPE, including safety glasses with side shields (or goggles), nitrile rubber gloves, and a lab coat.[7]

-

Handling: Conduct all manipulations within a certified chemical fume hood to avoid inhalation of dust particles.[6][7] Use a spatula for transfers and avoid creating dust.

-

Storage: After use, securely seal the container and store at room temperature in a dry, dark location away from incompatible materials such as strong oxidizing agents.[8]

Protocol 2: Acylation of the Aromatic Amine with an Acyl Chloride

This protocol details the selective acylation of the primary aromatic amine.

-

Reaction Setup: To a dry, round-bottomed flask under an argon or nitrogen atmosphere, add tert-butyl 3-aminobenzyl(methyl)carbamate (1.0 eq.).

-

Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

-

Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq.). Cool the solution to 0 °C in an ice bath.

-

Causality: The base is crucial for scavenging the hydrochloric acid byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

-

-